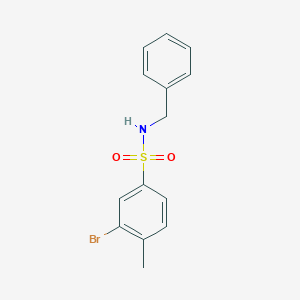
N-benzyl-3-bromo-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-bromo-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzyl group attached to a sulfonamide moiety, with a bromine atom and a methyl group as substituents on the aromatic ring.
Synthesis Analysis
The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide and related compounds typically involves the reaction of an appropriate sulfonyl chloride with an amine. For instance, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation of the resulting sulfonamide . This method can potentially be adapted for the synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide by choosing the correct starting materials and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and single-crystal X-ray diffraction. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined, revealing an orthorhombic space group and specific cell parameters . Although the exact structure of N-benzyl-3-bromo-4-methylbenzenesulfonamide is not provided, similar analytical methods can be employed for its characterization.
Chemical Reactions Analysis
Sulfonamides, including N-benzyl-3-bromo-4-methylbenzenesulfonamide, can undergo various chemical reactions. For example, N-benzyl-2-nitrobenzenesulfonamides can participate in base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, N-alkylation reactions of sulfonamides can lead to the formation of different products depending on the starting materials and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their substituents. For instance, the introduction of a bromine atom can affect the compound's reactivity and interaction with biological targets. The crystallographic studies of related compounds provide insights into their solid-state properties, such as crystal packing and intermolecular interactions . These properties are crucial for understanding the behavior of the compound in various environments and can guide the development of new materials or drugs.
科学的研究の応用
Synthesis and Structural Characterization
N-Benzyl-3-bromo-4-methylbenzenesulfonamide is used in the synthesis of various compounds with potential as therapeutic agents. A study by Cheng De-ju (2015) highlighted its use in the synthesis of CCR5 antagonists for potential prevention of human HIV-1 infection (Cheng De-ju, 2015).
Crystallographic Characterization
Research conducted by Brock A. Stenfors and F. Ngassa (2020) involved the benzylation of sulfonamide to produce N-benzyl-4-methylbenzenesulfonamides, useful in crystallography studies (Brock A. Stenfors & F. Ngassa, 2020).
Novel Synthesis Methods
The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide was explored by P. Anbarasan, H. Neumann, and M. Beller (2011). This method is significant for the synthesis of various benzonitriles, including pharmaceutical intermediates (P. Anbarasan, H. Neumann, & M. Beller, 2011).
Antibacterial and Anti-Inflammatory Properties
M. Abbasi et al. (2017) synthesized sulfonamides with a 1,4-benzodioxin ring, exhibiting antibacterial potential and suggesting use as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).
Photodynamic Therapy Applications
Research by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) developed zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing potential as photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
DNA Binding and Anticancer Activity
The study of mixed-ligand copper(II)-sulfonamide complexes by M. González-Álvarez et al. (2013) revealed insights into DNA binding and cleavage, genotoxicity, and anticancer activity, highlighting the importance of the N-sulfonamide derivative in interaction with DNA (M. González-Álvarez et al., 2013).
Crystal Structures and Hirshfeld Surface Analysis
Research by H. Purandara, S. Foro, and B. Thimme Gowda (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, contributing to the understanding of molecular conformations and hydrogen-bonding patterns (H. Purandara, S. Foro, & B. Thimme Gowda, 2018).
Antimicrobial and Antiproliferative Agents
Shimaa M. Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, evaluating them as effective antimicrobial and antiproliferative agents, further supported by molecular docking studies (Shimaa M. Abd El-Gilil, 2019).
α-Glucosidase and Acetylcholinesterase Inhibitors
M. Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, showing substantial activity against yeast α-glucosidase (M. Abbasi et al., 2019).
Catalytic Intramolecular Reactions
Research by Mittun C. Patel, T. Livinghouse, and B. Pagenkopf (2003) involved the catalytic intramolecular Pauson-Khand reaction, contributing to the field of organic synthesis (Mittun C. Patel, T. Livinghouse, & B. Pagenkopf, 2003).
Thermodynamic and Spectroscopic Properties
The thermodynamic and spectroscopic properties of binary mixtures containing N-methylbenzenesulfonamide were investigated by T. Mattila et al. (1988), enhancing the understanding of solute-solvent interactions (T. Mattila et al., 1988).
Chiral Fluorinating Agents
The synthesis of chiral fluorinating agents using benzosultams was described by Huiliang Sun, Zhaopeng Liu, and Long-Qian Tang (2008), showcasing innovative approaches in fluorination chemistry (Huiliang Sun, Zhaopeng Liu, & Long-Qian Tang, 2008).
特性
IUPAC Name |
N-benzyl-3-bromo-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVRJRBNLDWNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428441 |
Source


|
| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-bromo-4-methylbenzenesulfonamide | |
CAS RN |
850429-67-3 |
Source


|
| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

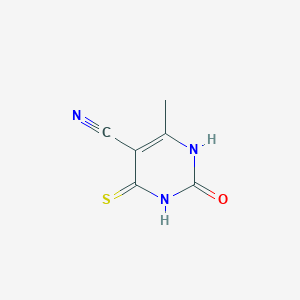
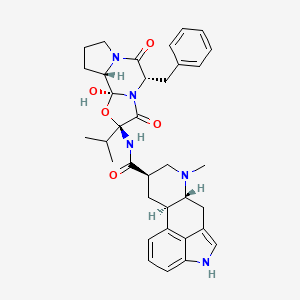
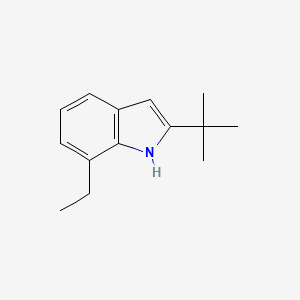

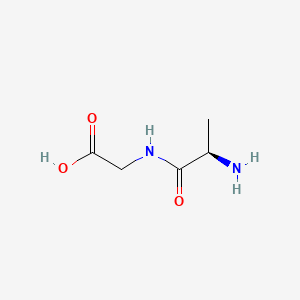
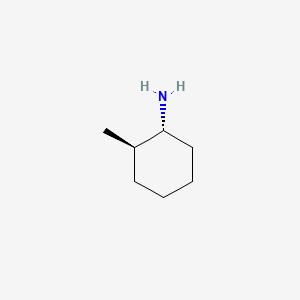

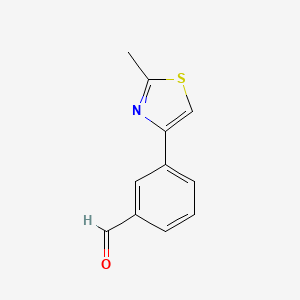


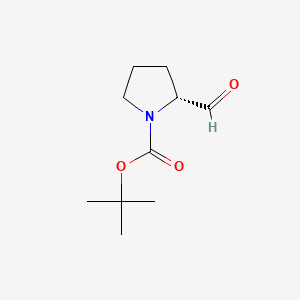


![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)